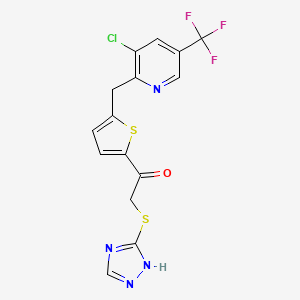
1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)-1-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)-1-ethanone is a useful research compound. Its molecular formula is C15H10ClF3N4OS2 and its molecular weight is 418.84. The purity is usually 95%.
BenchChem offers high-quality 1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)-1-ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)-1-ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Experimental and Theoretical Studies
Research involving similar compounds has focused on their synthesis, structural characterization, and theoretical analysis. For example, studies have utilized IR, NMR, UV spectra, and X-ray diffraction methods to characterize the structure of related compounds. Additionally, density functional theory (DFT) has been applied to investigate molecular properties, such as vibrational assignments, chemical shifts, molecular orbital energies, and thermodynamic properties. These studies provide insights into the molecular behavior and potential applications of such compounds in materials science and molecular engineering (Ç. Y. Ataol, Ö. Ekici, 2014).
Synthesis Processes
The synthesis processes of compounds with similar structures have been extensively studied, revealing methods for creating novel compounds with potential applications in pharmaceuticals and materials science. For instance, the development of Voriconazole, a broad-spectrum triazole antifungal agent, showcases the intricate synthesis routes and stereochemical considerations crucial in drug development (M. Butters et al., 2001).
Biological Activities and Applications
Some studies focus on the biological activities of triazole derivatives, indicating potential applications in antimicrobial and antifungal treatments. For instance, the synthesis and evaluation of 1,2,4-triazole derivatives containing pyridine units have shown some antifungal and plant growth regulatory activities, suggesting their potential use in agricultural and pharmaceutical fields (Jian‐Bing Liu et al., 2007).
Material Science and Corrosion Inhibition
In material science, similar compounds have been synthesized and evaluated as corrosion inhibitors for metals, demonstrating the multifaceted applications of these molecules beyond biological systems. The study of novel triazole derivatives as corrosion inhibitors for mild steel in acidic media, complemented with DFT calculations, illustrates the potential of these compounds in industrial applications (Q. Jawad et al., 2020).
properties
IUPAC Name |
1-[5-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]thiophen-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N4OS2/c16-10-3-8(15(17,18)19)5-20-11(10)4-9-1-2-13(26-9)12(24)6-25-14-21-7-22-23-14/h1-3,5,7H,4,6H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZSWTRJHBTDGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(=O)CSC2=NC=NN2)CC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-((3-Chloro-5-(trifluoromethyl)-2-pyridinyl)methyl)-2-thienyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)-1-ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-[3-[(2-Methylphenyl)methyl]azetidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2917554.png)

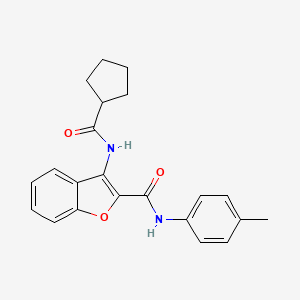
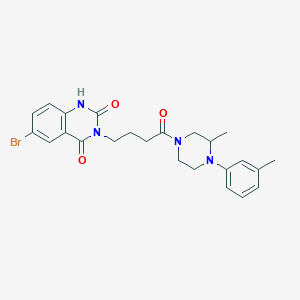
![3-[1-(4-Fluorophenyl)-2-nitroethyl]-1-methyl-2-phenylindole](/img/structure/B2917558.png)
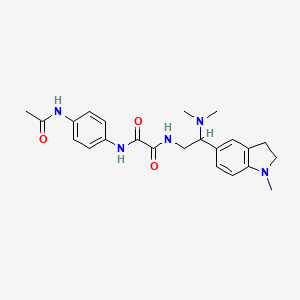
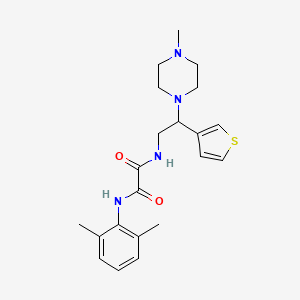
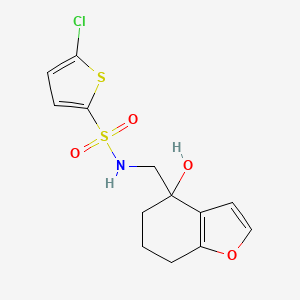
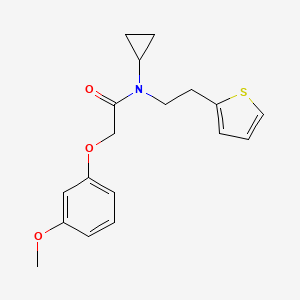
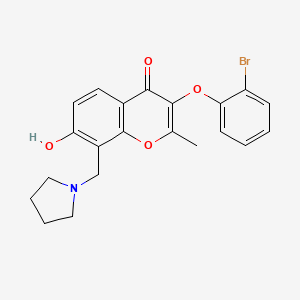
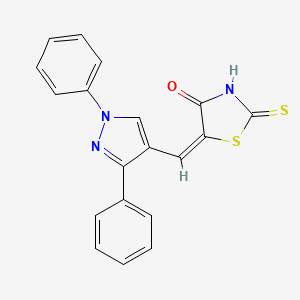

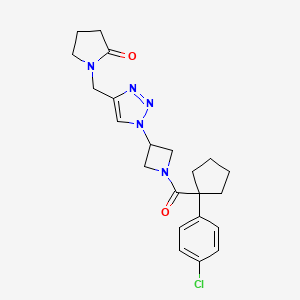
![N-([2,4'-bipyridin]-4-ylmethyl)-2-(2-methoxyphenyl)acetamide](/img/structure/B2917574.png)